molecular formula C19H16FNO2 B2746253 N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide CAS No. 874466-17-8

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No. B2746253
CAS RN: 874466-17-8
M. Wt: 309.34
InChI Key: ZINJNKHOQYKCIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide” consists of a fluorophenyl group, a phenylfuran group, and a propanamide group. The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve various transformations of the boron moiety, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods: N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide and its derivatives have been synthesized through various chemical reactions, offering insights into efficient synthetic routes and structural analysis. These compounds have been characterized using techniques like 1H, 13C-NMR, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2020); (Manolov, Ivanov, & Bojilov, 2022).

Potential Therapeutic Applications

  • Anticonvulsant Activity: Certain derivatives of this compound have been studied for their potential anticonvulsant properties. These studies contribute to understanding the pharmacophore requirements for anticonvulsant activity (Kamal, Shakya, Ahsan, & Jawaid, 2013).

Biological Evaluation and Pharmacokinetics

  • Pharmacokinetic Studies: Research has been conducted on the pharmacokinetics and metabolism of related propanamide compounds in animal models. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for their potential therapeutic use (Wu et al., 2006).

Antimicrobial and Antiviral Properties

  • Antimicrobial and Antiviral Activity: Some studies have explored the antimicrobial and antiviral properties of flurbiprofen derivatives, which include compounds structurally related to this compound. These findings can be pivotal in the development of new drugs for treating infectious diseases (Çıkla et al., 2013).

Molecular Detection and Analysis

  • Detection and Characterization Techniques: Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to detect and characterize compounds like flutamide, which shares a propanamide moiety with this compound. These methods are vital for drug analysis and quality control in pharmaceuticals (Khan et al., 2015).

Future Directions

The future directions for research on “N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide” could involve further exploration of its synthesis, particularly the protodeboronation of unactivated alkyl boronic esters . Additionally, given the biological potential of similar indole derivatives , there may be potential for this compound to be explored for therapeutic applications.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2/c20-16-8-4-5-9-17(16)21-19(22)13-11-15-10-12-18(23-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINJNKHOQYKCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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